molecular formula C16H14ClF3N2O B2641522 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime CAS No. 882747-74-2

1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime

Cat. No.: B2641522
CAS No.: 882747-74-2
M. Wt: 342.75
InChI Key: MUFURBIYRAVIJQ-HYARGMPZSA-N
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Description

Molecular Formula: C₁₆H₁₄ClF₃N₂O
Structural Features:

  • A pyridinyl ring substituted with a trifluoromethyl group at the 4-position.
  • A propanone backbone linked to an O-(2-chlorobenzyl)oxime group. Key Properties:
  • Molecular Weight: 342.75 g/mol (calculated).

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFURBIYRAVIJQ-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\OCC1=CC=CC=C1Cl)/C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)-2-pyridine, which is then subjected to a series of reactions to introduce the propanone and oxime ether functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime ether can yield oxime N-oxides, while reduction can produce the corresponding ketone .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that similar compounds with oxime functionalities exhibit significant antibacterial activity, particularly against Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with bacterial cell membranes .

Case Study: Antibacterial Activity

  • A study demonstrated that derivatives of oxime compounds showed promising results against E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime could be optimized for similar applications .

Agricultural Applications

The compound has potential use as a herbicide or fungicide due to its ability to inhibit specific enzymatic pathways in plants. Research into related compounds has shown that they can effectively control weed growth while being less toxic to crops.

Case Study: Herbicidal Efficacy

  • In trials, compounds with similar structural motifs have been shown to reduce weed biomass significantly without harming desirable plant species. This highlights the potential for this compound in developing selective herbicides .

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including condensation reactions between appropriate precursors under controlled conditions. The versatility in its synthesis allows for modifications that can lead to various derivatives with enhanced biological activities.

Synthesis Overview

  • The typical synthetic route involves the reaction of 2-chlorobenzaldehyde with trifluoromethylpyridine followed by oximation. This method allows for the introduction of diverse substituents on the aromatic ring, potentially leading to compounds with tailored properties for specific applications .

Data Tables

Application Area Potential Use Efficacy Indicators
PharmaceuticalsAntimicrobial agentMIC values in low micromolar range
AgricultureHerbicideSignificant reduction in weed biomass
Chemical SynthesisPrecursor for derivativesVersatile synthetic pathways available

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxime ether moiety can interact with enzymes, potentially inhibiting their activity by forming stable complexes . The exact pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridinyl Derivatives

Table 1: Substituent Comparison
Compound Name Pyridinyl Substituent Oxime/Benzyl Group Molecular Weight (g/mol) Reference
Target Compound 4-(Trifluoromethyl) O-(2-Chlorobenzyl)oxime 342.75
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 5-(Trifluoromethyl) Benzaldehyde 251.20
Fluazifop butyl 5-(Trifluoromethyl) Phenoxypropanoate ester 383.39
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime N/A O-(2,4-Dichlorobenzyl)oxime 466.74

Key Observations :

  • Position of Trifluoromethyl Group: The target compound’s 4-position trifluoromethyl group on pyridine (vs.
  • Benzyl Halogenation : The 2-chlorobenzyl group in the target compound vs. 2,4-dichlorobenzyl in the cyclopropyl derivative affects solubility and receptor affinity due to differences in electron-withdrawing effects.

Oxime Functional Group Variations

Table 2: Oxime Group Comparison
Compound Name Oxime Structure Biological Relevance Reference
Target Compound O-(2-Chlorobenzyl)oxime Chelation potential for metal ions; agrochemical applications
5-Methoxy-4’-(trifluoromethyl)valerophenone (E)-O-(2-aminoethyl)oxime maleate O-(2-Aminoethyl)oxime maleate Pharmaceutical intermediates (e.g., fluvoxamine derivatives)
3-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-oxopropanal O-(4-chlorobenzyl)oxime O-(4-Chlorobenzyl)oxime Pesticide intermediates; enhanced photostability

Key Observations :

  • Oxime Side Chains: The 2-chlorobenzyl group in the target compound provides moderate steric bulk compared to the smaller 2-aminoethyl group in valerophenone derivatives , which may influence pharmacokinetic properties.
  • Maleate vs. Free Oxime : Maleate salts (e.g., in ) improve solubility but reduce volatility compared to free oximes .

Physicochemical and Chromatographic Properties

Table 3: Chromatographic Data (HPLC)
Compound Name Retention Time (Rf) Impurity Profile Reference
Target Compound Not reported Not available N/A
5-Methoxy-4’-(trifluoromethyl)valerophenone (E)-O-(2-aminoethyl)oxime maleate ~0.67 ≤1.8% total impurities
Fluvoxamine (Reference) 1.0

Key Observations :

  • The target compound lacks reported chromatographic data, but structurally related oxime derivatives (e.g., valerophenone oximes) show low impurity levels (≤1.8%), suggesting robust synthetic protocols .

Biological Activity

1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClF3N2O2
  • Molecular Weight : 360.72 g/mol
  • CAS Number : Not specified in the available sources.

The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor properties. A study focusing on oxadiazole-based compounds demonstrated that certain derivatives can modulate cyclin-dependent kinase 1 (CDK1) expression, leading to cytotoxic effects in pancreatic cancer cells . The ability to inhibit CDK1 is crucial since this kinase regulates cell cycle progression and is often overexpressed in various cancers.

Antimicrobial Properties

Chalcone derivatives, which share structural similarities with the target compound, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus . This suggests that this compound may possess comparable antimicrobial properties.

The precise mechanism of action for this compound remains under investigation. However, studies on related compounds suggest that they may exert their effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For example, modulation of the GSK3β kinase pathway has been implicated in enhancing the antiproliferative effects of certain derivatives .

Study on Antitumor Efficacy

In a recent study focusing on novel heterocyclic compounds, researchers synthesized several derivatives and evaluated their antitumor activity against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability, indicating potential for further development as an anticancer agent .

Antibacterial Evaluation

Another study evaluated the antibacterial efficacy of similar compounds against resistant strains of bacteria. The findings indicated that certain modifications to the molecular structure enhanced antibacterial potency, suggesting that this compound could be optimized for improved activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorCytotoxic effects on PDAC cells
AntibacterialMIC 1–2 µg/mL against S. aureus
MechanismModulation of CDK1

Table 2: Structural Analogues and Their Activities

Compound NameActivity TypeMIC (µg/mL)
Oxadiazole-based derivativeAntitumorNot specified
Chalcone derivativeAntibacterial1–2
Pyridine analogAntitumorNot specified

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize over-alkylation.
  • Adjust pH during oxime formation to avoid decomposition of the trifluoromethylpyridinyl group .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (60:40) resolve the compound from impurities. Retention times can be cross-referenced with standards .
  • IR Spectroscopy : Confirm oxime formation (N–O stretch at 950–980 cm⁻¹) and absence of ketone (C=O at ~1700 cm⁻¹) .
  • NMR : ¹H NMR identifies the 2-chlorobenzyl group (aromatic protons at δ 7.3–7.5 ppm) and the pyridinyl moiety (δ 8.5–8.7 ppm). ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

Advanced: How can impurity profiles be systematically monitored and controlled during synthesis?

Answer:
Key impurities include:

  • Unreacted Ketone : Detectable via residual C=O peaks in IR or HPLC.
  • Di-alkylated By-products : Formed during O-alkylation; mitigated by limiting reaction time and excess alkylating agent .

Q. Methodology :

  • HPLC with PDA Detection : Quantify impurities using relative retention times (RRT) and area normalization (Table 1).
  • Spiking Experiments : Add known impurities (e.g., 2-chlorobenzyl alcohol) to confirm resolution .

Q. Table 1. Typical Impurity Profile (HPLC)

ImpurityRRTAcceptance Criteria (%)
Starting Ketone0.67≤0.5
Di-alkylated By-product1.18≤0.3
Unknowns≤0.1 each

Advanced: How does stereochemical isomerism (E/Z) impact synthesis and analysis?

Answer:

  • Formation : The oxime intermediate exists as E/Z isomers. Reaction conditions (pH, temperature) influence the ratio. Basic conditions favor the E-isomer .
  • Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR (split peaks for oxime protons) to differentiate isomers .
  • Mitigation : Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer. Isolate isomers via preparative HPLC if necessary.

Basic: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Answer:

  • Variation of Substituents : Synthesize analogs with modified pyridinyl (e.g., 3-CF₃ vs. 4-CF₃) or benzyl groups (e.g., 4-Cl vs. 2-Cl).
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin transporters for SSRI-like activity) or enzymatic inhibition studies .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing CF₃) to activity trends .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Potential causes include:

  • Purity Differences : Impurities ≥0.5% (e.g., di-alkylated by-products) may skew results. Re-evaluate compounds via HPLC before testing .
  • Isomer Ratios : Unreported E/Z ratios can alter pharmacokinetics. Standardize isomer characterization in methodology .
  • Assay Conditions : Variability in cell lines or buffer pH may affect results. Replicate studies under controlled conditions .

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.
    • Oxidative stress (3% H₂O₂).
  • Analysis : Monitor degradation via HPLC and identify breakdown products (e.g., free oxime or benzyl alcohol derivatives) .
  • Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation of the oxime group.

Advanced: How can reaction parameters be optimized using design of experiments (DOE)?

Answer:

  • Variables : Temperature (60–100°C), catalyst loading (0–5% Pd/C), and solvent polarity (DMF vs. THF).
  • Response Metrics : Yield, purity (HPLC), and reaction time.
  • Statistical Analysis : Use a central composite design to identify optimal conditions. For example, higher temperatures (90°C) in DMF improve O-alkylation efficiency but may increase impurities .

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